molecular formula C20H22O5 B075843 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid CAS No. 13577-08-7

3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid

Cat. No. B075843
CAS RN: 13577-08-7
M. Wt: 342.4 g/mol
InChI Key: RYQBCYLFAYJFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid, also known as MMPP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic effects. MMPP belongs to the class of compounds known as nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory, analgesic, and antipyretic properties.

Mechanism Of Action

The mechanism of action of 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid selectively inhibits COX-2 enzymes, which are involved in the production of prostaglandins that cause inflammation. By inhibiting COX-2 enzymes, 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid reduces inflammation and pain in the body.

Biochemical And Physiological Effects

3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has been shown to have several biochemical and physiological effects. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid inhibits the production of prostaglandins, which are involved in inflammation, pain, and fever. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid also inhibits the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has been shown to have antioxidant effects by reducing the levels of ROS in the body.

Advantages And Limitations For Lab Experiments

3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has several advantages for lab experiments. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid is a well-studied compound that has been extensively characterized for its chemical and physical properties. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid is also readily available for purchase from chemical suppliers. However, 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has some limitations for lab experiments. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid is a toxic compound that requires careful handling and safety precautions. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid is also expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid. One future direction is to study the potential use of 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid in treating cancer. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in treating cancer. Another future direction is to study the potential use of 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid in treating Alzheimer's disease. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in reducing the progression of Alzheimer's disease. Finally, future research could focus on developing new synthetic routes for 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid that are more efficient and cost-effective.

Synthesis Methods

3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid can be synthesized through a series of chemical reactions involving the condensation of 4-methoxyacetophenone with 4-methoxybenzaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with 3-bromopropionic acid in the presence of potassium carbonate to yield 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid. The synthesis of 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid is a complex process that requires careful attention to detail and safety precautions.

Scientific Research Applications

3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has been extensively studied for its potential therapeutic effects in treating various diseases. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are responsible for inflammation. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has also been shown to have analgesic effects by blocking the production of pain-inducing chemicals in the body. 3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid has been studied for its potential use in treating conditions such as arthritis, cancer, and Alzheimer's disease.

properties

CAS RN

13577-08-7

Product Name

3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

3-[4-methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid

InChI

InChI=1S/C20H22O5/c1-24-16-8-3-14(4-9-16)5-10-18(21)17-13-15(7-12-20(22)23)6-11-19(17)25-2/h3-4,6,8-9,11,13H,5,7,10,12H2,1-2H3,(H,22,23)

InChI Key

RYQBCYLFAYJFIF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)CCC(=O)O)OC

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)CCC(=O)O)OC

Other CAS RN

13577-08-7

synonyms

3-[4-methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid

Origin of Product

United States

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